molecular formula C13H9F4NO B1388568 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214347-55-3

5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1388568
CAS RN: 1214347-55-3
M. Wt: 271.21 g/mol
InChI Key: VDDDJJNTGIWYJI-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine, also known as 5-FP-2-MTP, is an organic compound belonging to the class of pyridine derivatives. It is an aromatic heterocyclic compound with a molecular formula of C10H7F3NO. 5-FP-2-MTP is a promising compound for various scientific research applications due to its interesting chemical and physical properties.

Scientific Research Applications

5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications. It can be used as a building block for the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and imidazoles. It can also be used as a starting material for the synthesis of biologically active compounds, such as inhibitors and antifungal agents. In addition, it can be used as a catalyst in various organic reactions, such as the Heck reaction and the Suzuki reaction.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It is also believed to be involved in the regulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine are not well understood. However, it has been shown to have antifungal activity against a variety of fungal species, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have anti-inflammatory activity in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine in lab experiments is its low cost and easy availability. It can also be used as a starting material for the synthesis of a variety of heterocyclic compounds, which can be used in various biological and medicinal applications. However, its use in lab experiments is limited by its low solubility in water and its poor stability in air.

Future Directions

The future directions of 5-(2-Fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine research include the development of new synthesis methods for the compound, the investigation of its mechanism of action, the exploration of its biochemical and physiological effects, and the development of new applications for the compound. In addition, further research is needed to determine the potential toxicity and side effects of the compound.

properties

IUPAC Name

5-(2-fluorophenyl)-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c1-19-12-10(13(15,16)17)6-8(7-18-12)9-4-2-3-5-11(9)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDDJJNTGIWYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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